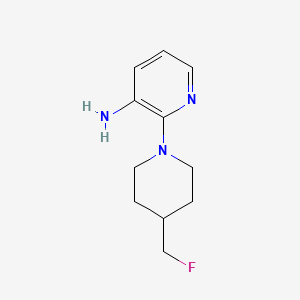

2-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine

Overview

Description

2-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine, also known as FMPA, is an organic compound with a wide range of applications in scientific research. It is a pyridine derivative with a fluoromethyl group attached to the piperidine ring. FMPA has a wide range of applications in the field of synthetic chemistry and medicinal chemistry due to its unique properties. It has been used in the synthesis of a variety of compounds, including drugs, and is also used as a ligand for transition metal catalysts. In addition, FMPA has been used in the study of the mechanism of action of drugs, as well as in the study of the biochemical and physiological effects of drugs.

Scientific Research Applications

Synthesis and Biological Evaluation

A study discusses a series of compounds based on piperidyl benzilates, including fluoroethyl variants, which were evaluated for potential use as in vivo ligands for muscarinic acetylcholine receptors. This research suggests potential applications in neuroscience and pharmacology (Skaddan et al., 2000).

Chemical Synthesis

Another study details a synthetic approach to chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives, highlighting their potential as stereoselective catalysts. This has implications for the development of novel catalysts in organic chemistry (Tian et al., 2012).

Optical Properties of Heterocyclic Systems

Research on the optical properties of heterocyclic systems with electron-donating amino groups, including compounds with piperidine, reveals insights into their thermal, redox, UV–Vis absorption, and emission properties. This has potential applications in materials science and photonics (Palion-Gazda et al., 2019).

Photocatalytic Degradation

A study on the photocatalytic oxidation of nitrogen-containing compounds, including piperidine, over UV-illuminated TiO2, examines the formation of nitrate and ammonium ions. This research is significant for environmental science and pollution control (Low et al., 1991).

Ceria-Supported Nanogold Catalysis

The oxidative transformation of cyclic amines, like piperidine, to lactams catalyzed by CeO2-supported gold nanoparticles is explored in another study. This highlights applications in chemical synthesis, particularly in the production of important chemical feedstocks (Dairo et al., 2016).

Group 12 Metal Complexes

Research on group 12 metal complexes of (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine, which involves the terminal piperazine nitrogen in coordination, indicates structural diversity. This study has implications for the development of new metal complexes and their applications (Purkait et al., 2017).

Synthesis of Potent Deoxycytidine Kinase Inhibitors

A practical synthesis of a compound involving piperidine as a key intermediate in the preparation of potent deoxycytidine kinase (dCK) inhibitors is detailed in another study. This is relevant to medicinal chemistry and drug development (Zhang et al., 2009).

properties

IUPAC Name |

2-[4-(fluoromethyl)piperidin-1-yl]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN3/c12-8-9-3-6-15(7-4-9)11-10(13)2-1-5-14-11/h1-2,5,9H,3-4,6-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQGNUOXOLXWKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CF)C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine](/img/structure/B1476261.png)

![3-(6-Chloro-2-methylpyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1476263.png)

![6-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)pyridin-3-amine](/img/structure/B1476267.png)

![3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B1476270.png)

![9-(2-Azidoethyl)-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B1476271.png)

![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1476273.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-chloropropan-1-one](/img/structure/B1476275.png)

![3-Amino-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one](/img/structure/B1476276.png)

![2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine](/img/structure/B1476277.png)

![5-amino-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1476279.png)

![2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-amine](/img/structure/B1476281.png)

![2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1476283.png)